N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide features a benzodioxin ring linked via an acetamide bridge to a triazolopyrimidinone core substituted with a 3,5-dimethylphenyl group.
- Benzodioxin moiety: Known for enhancing metabolic stability and membrane permeability .
- Triazolopyrimidinone core: Imparts hydrogen-bonding capacity and π-π stacking interactions, common in kinase inhibitors .
- 3,5-Dimethylphenyl substituent: A lipophilic group that may improve target binding affinity .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-13-7-14(2)9-16(8-13)28-21-20(25-26-28)22(30)27(12-23-21)11-19(29)24-15-3-4-17-18(10-15)32-6-5-31-17/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIKKRDOFQPWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
- The 3,5-dimethylphenyl group is shared with Compound 7l, which exhibited notable antimicrobial activity, suggesting this substituent may enhance bioactivity .
Physicochemical Properties
| Property | Target Compound | Compound 7l () | Compound 11a () |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~3.0 | ~2.8 |
| Solubility (mg/mL) | <0.1 (Low) | 0.15 | 0.3 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
Insights :
- The target compound’s lower solubility compared to analogs may necessitate formulation adjustments for in vivo studies.
- Higher hydrogen bond acceptors could enhance target engagement but reduce permeability .
ChemGPS-NP Analysis ()
The ChemGPS-NP model, which evaluates chemical space beyond simple similarity, positions the target compound in a region distinct from sulfonamides () and closer to kinase inhibitors due to its triazolopyrimidinone core. This highlights the need for multi-parameter virtual screening in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
